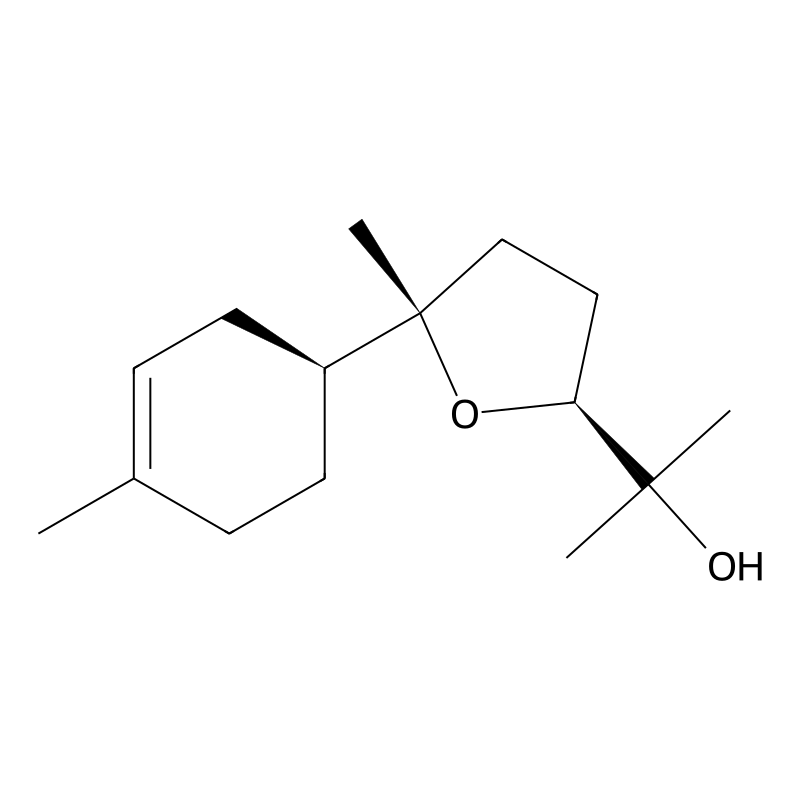(-)-Bisabolol oxide B

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(-)-Bisabolol oxide B is a sesquiterpenoid compound derived from (-)-α-bisabolol, which is primarily found in essential oils of various plants, notably chamomile. The compound exhibits a unique chemical structure characterized by a bicyclic framework with multiple functional groups that contribute to its biological activities. It is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects.
The chemical reactivity of (-)-bisabolol oxide B includes various transformations such as oxidation, hydroxylation, and esterification. These reactions can be catalyzed by enzymes or occur through chemical means. For instance, microbial transformations can lead to the formation of hydroxylated derivatives that often exhibit enhanced biological activity compared to the parent compound . The compound's structure allows it to undergo electrophilic and nucleophilic substitutions, making it versatile in synthetic organic chemistry.
(-)-Bisabolol oxide B has been studied for its diverse biological activities:
- Antioxidant Activity: It has shown the ability to scavenge free radicals and reduce oxidative stress markers in various cell lines .
- Anti-inflammatory Effects: Research indicates that it can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in models of acute and chronic inflammatory diseases .
- Neuroprotective Properties: Studies suggest that (-)-bisabolol oxide B may protect neuronal cells from oxidative damage and apoptosis, potentially benefiting conditions like Alzheimer's disease .
- Antimicrobial Effects: The compound exhibits activity against several bacterial strains, supporting its use in cosmetic and pharmaceutical formulations .
Several methods have been developed for synthesizing (-)-bisabolol oxide B:
- Microbial Transformation: Utilizing specific microorganisms to hydroxylate (-)-α-bisabolol can yield bisabolol oxides with high selectivity. This method is environmentally friendly and produces compounds with enhanced bioactivity .
- Chemical Synthesis: Traditional organic synthesis routes involve multi-step reactions starting from simple terpenes or related precursors, allowing for the introduction of functional groups necessary for the desired biological activity.
(-)-Bisabolol oxide B finds applications across various fields:
- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is explored as a therapeutic agent for skin conditions and neurodegenerative diseases.
- Cosmetics: Its antimicrobial and soothing effects make it a valuable ingredient in skincare products, particularly those targeting sensitive skin or inflammation.
- Food Industry: As a natural flavoring agent with potential health benefits, it is used in food formulations.
Interaction studies of (-)-bisabolol oxide B have revealed its potential synergistic effects when combined with other compounds:
- Cholinesterase Inhibition: It has been shown to inhibit acetylcholinesterase activity, which could be beneficial in treating cognitive decline associated with Alzheimer's disease .
- Synergistic Antimicrobial Activity: When used in combination with other antimicrobial agents, (-)-bisabolol oxide B enhances their effectiveness against resistant bacterial strains .
Several compounds share structural similarities with (-)-bisabolol oxide B. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (-)-α-Bisabolol | Monocyclic Sesquiterpene | Main active principle of chamomile; anti-inflammatory properties. |
| Bisabolol oxide A | Sesquiterpenoid | Similar structure but different biological activities; often less studied. |
| Xylcarpin D | Sesquiterpenoid | Exhibits unique anti-cancer properties; structurally related but distinct. |
The uniqueness of (-)-bisabolol oxide B lies in its specific combination of functional groups that confer distinct biological activities not fully replicated by its analogs. Its ability to undergo selective transformations also sets it apart as a target for further pharmacological research.








